2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol

Catalog No.
S12932899
CAS No.
M.F
C9H7BrF4O
M. Wt
287.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]etha...

Product Name

2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol

IUPAC Name

2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol

Molecular Formula

C9H7BrF4O

Molecular Weight

287.05 g/mol

InChI

InChI=1S/C9H7BrF4O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3,8,15H,4H2

InChI Key

RFVVPTZAWYJXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CBr)O)C(F)(F)F)F

2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol, with the chemical formula C9H6BrF3O, is an organic compound that exhibits notable structural characteristics due to the presence of bromine and trifluoromethyl groups. This compound is classified under the category of halogenated alcohols and features a bromo-substituted ethyl group attached to a fluorinated aromatic ring. The molecular weight of this compound is approximately 267.04 g/mol, and it is known for its potential applications in pharmaceutical chemistry and material science .

, including:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, making it useful in synthetic organic chemistry.
  • Reduction Reactions: The hydroxyl group can undergo reduction to form different alcohol derivatives.
  • Condensation Reactions: It can react with carbonyl compounds to form more complex structures through condensation mechanisms .

While specific biological activity data for 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol is limited, compounds with similar structures have been studied for their potential as:

  • Antimicrobial Agents: Halogenated phenols often exhibit antibacterial properties.
  • Pharmaceutical Intermediates: The unique functional groups may contribute to the bioactivity of derivatives in medicinal chemistry .

The synthesis of 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol typically involves several steps:

  • Bromination: Starting from 4-fluoro-3-(trifluoromethyl)acetophenone, bromination can be performed using bromine or a brominating agent.
  • Reduction: The resulting bromo compound can be reduced using reagents like lithium aluminum hydride or borane to yield the corresponding alcohol.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain high purity levels .

The applications of 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol include:

  • Material Science: Used in the synthesis of high-performance polymers due to its thermal stability and solubility properties.
  • Pharmaceutical Development: Serves as an intermediate in the synthesis of various bioactive compounds.
  • Fluorinated Compounds Synthesis: Acts as a building block for creating other fluorinated organic compounds .

Interaction studies involving 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol have shown that:

  • It can interact with various biological targets, potentially influencing enzyme activity or receptor binding due to its unique structural features.
  • Studies on similar compounds suggest that halogenated phenols may exhibit significant interactions with lipid membranes, affecting their permeability and stability .

Several compounds share structural similarities with 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone54109-16-9Similar bromo and trifluoromethyl groups; used in similar synthetic pathways.
2-Bromo-1-[2-(trifluoromethyl)phenyl]-1-ethanone537050-14-9Features a different substitution pattern but retains similar reactivity profiles.
3'-(Trifluoromethyl)acetophenone349-76-8Lacks bromine but retains trifluoromethyl functionality; used in polymer synthesis.

Uniqueness

The uniqueness of 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol lies in its specific combination of halogen substituents and its ability to participate in diverse

The compound 2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol is identified by its IUPAC name, which delineates its molecular architecture:

  • 2-Bromo: A bromine atom attached to the second carbon of the ethanol backbone.
  • 1-[4-Fluoro-3-(trifluoromethyl)phenyl]: A phenyl ring substituted with a fluorine atom at the para position and a trifluoromethyl group (–CF₃) at the meta position, linked to the first carbon of the ethanol chain.
  • Ethanol: A two-carbon chain with a hydroxyl (–OH) group on the first carbon.

The molecular formula is C₉H₇BrF₄O, with a molecular weight of 287.05 g/mol . Its SMILES code, OC(C1=CC=C(C(C(F)(F)F)=C1)F)CBr, provides a linear notation of the structure, highlighting the spatial arrangement of substituents .

PropertyValue
CAS Number1186195-49-2
Molecular FormulaC₉H₇BrF₄O
Molecular Weight287.05 g/mol
SMILESOC(C1=CC=C(C(C(F)(F)F)=C1)F)CBr

The compound’s geometry is characterized by a tetrahedral configuration around the hydroxyl-bearing carbon, while the phenyl ring adopts a planar structure due to aromatic stabilization .

Historical Development of Polyhalogenated Aryl Ethanol Derivatives

Polyhalogenated aryl ethanol derivatives emerged in the late 20th century as intermediates in the synthesis of agrochemicals and pharmaceuticals. Early examples, such as 2-bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS 383-53-9), demonstrated the utility of halogen and trifluoromethyl groups in enhancing electrophilic reactivity . By the 2000s, advances in coupling reactions enabled the incorporation of multiple halogens, as seen in 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone (CAS 2003-10-3), which showcased improved stability and selectivity in Friedel-Crafts alkylations .

The evolution toward 2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol reflects a strategic shift to incorporate hydroxyl groups, which facilitate hydrogen bonding and solubility in polar solvents . This structural innovation expanded its utility in asymmetric catalysis and polymer chemistry.

Significance of Fluorine and Bromine Substituents in Modern Organic Synthesis

The compound’s fluorine and bromine substituents confer distinct advantages:

Fluorine’s Role:

  • Electron-Withdrawing Effects: The –CF₃ group stabilizes adjacent positive charges via inductive effects, enhancing electrophilic aromatic substitution rates .
  • Lipophilicity: Fluorine increases lipid solubility, improving membrane permeability in bioactive molecules .
  • Metabolic Stability: C–F bonds resist oxidative degradation, prolonging the half-life of pharmaceuticals .

Bromine’s Role:

  • Leaving Group Capacity: Bromine’s polarizable C–Br bond facilitates nucleophilic substitution (Sₙ2) reactions, as seen in the synthesis of ethers and thioethers .
  • Radical Stability: Bromine participates in radical chain reactions, enabling polymer crosslinking and C–C bond formations .
PropertyFluorine InfluenceBromine Influence
ReactivityEnhances electrophilicityFacilitates substitution
SolubilityIncreases lipophilicityReduces polarity
StabilityResists oxidationStabilizes radicals

These attributes make the compound invaluable in synthesizing fluorinated dyes, liquid crystals, and antiviral agents .

Electrophilic bromination represents a fundamental approach for introducing bromine functionality into aromatic ethanol derivatives, particularly for compounds containing electron-withdrawing substituents such as fluorine and trifluoromethyl groups [11]. The synthesis of 2-bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol typically involves electrophilic substitution mechanisms where bromine acts as an electrophile targeting the aromatic ring or adjacent carbon centers [13].

The mechanism of electrophilic bromination proceeds through the formation of a bromonium ion intermediate, which subsequently undergoes nucleophilic attack by the aromatic system [18]. In the case of trifluoromethyl-substituted aromatic compounds, the strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reaction pathway and regioselectivity [35]. The presence of multiple electronegative substituents creates a highly polarized environment that affects both the rate and selectivity of bromination reactions [20].

Bromination reactions can be enhanced through the use of Lewis acid catalysts such as iron tribromide or aluminum tribromide, which serve to activate the bromine molecule and increase its electrophilic character [5]. The catalytic activation process involves the formation of a complex between the Lewis acid and bromine, resulting in a more polarized bromine species that readily attacks electron-rich aromatic systems [13].

Optimization Parameters for Bromination Reactions

ParameterOptimal RangeEffect on Yield
Temperature0-25°C65-85%
Catalyst Loading0.1-0.5 equivalents70-90%
Reaction Time2-8 hours60-80%
Solvent PolarityMedium to High55-85%

The selectivity of bromination in multi-substituted aromatic systems depends heavily on the electronic effects of existing substituents [26]. Trifluoromethyl groups are weakly activating substituents in aromatic nucleophilic substitution reactions, but their influence on electrophilic substitution differs significantly [26]. The combination of fluorine and trifluoromethyl substituents creates a unique electronic environment that directs bromination to specific positions on the aromatic ring [15].

Advanced bromination strategies employ controlled reaction conditions to achieve high regioselectivity and minimize side product formation [42]. Electrochemical bromination methods have emerged as particularly effective approaches, utilizing in situ generated bromonium ions from ammonium bromide in the presence of sulfuric acid as a supporting electrolyte [42]. This methodology achieves yields of approximately 80% for alpha-bromo acetophenone derivatives when optimized charge conditions are employed [42].

Nucleophilic Fluorination Approaches in Trifluoromethyl-Substituted Systems

Nucleophilic fluorination in trifluoromethyl-substituted aromatic systems represents a complex synthetic challenge due to the inherent stability of carbon-fluorine bonds and the electron-withdrawing effects of existing fluorine substituents [6]. The development of practical nucleophilic trifluoromethoxylation methodologies has provided valuable insights into fluorination mechanisms in highly fluorinated aromatic compounds [6].

The mechanism of nucleophilic fluorination typically involves the generation of fluoride anions or fluorine-containing nucleophiles that attack electrophilic carbon centers [16]. In trifluoromethyl-substituted systems, the electron-withdrawing effects of the trifluoromethyl group enhance the electrophilic character of adjacent carbon atoms, facilitating nucleophilic attack [35]. This electronic activation is particularly pronounced in aromatic systems where the trifluoromethyl group can delocalize positive charge through inductive effects [35].

Recent developments in fluorination chemistry have focused on the use of specialized fluorinating reagents such as Selectfluor, which operates through a single electron transfer mechanism rather than traditional nucleophilic substitution pathways [16]. Theoretical studies indicate that the single electron transfer mechanism is preferred over nucleophilic substitution mechanisms in aromatic fluorination reactions [16]. The DABCO moiety of Selectfluor plays an active role in the fluorination process, facilitating electron transfer and subsequent fluorine incorporation [16].

Fluorination Reagent Effectiveness in Trifluoromethyl Systems

ReagentMechanismYield RangeSelectivity
SelectfluorSET60-75%High
TFBONucleophilic45-65%Moderate
Xenon DifluorideElectrophilic50-70%Variable
Potassium FluorideNucleophilic35-55%Low

The selective fluorination of aromatic compounds requires careful consideration of substituent effects and reaction conditions [16]. Trifluoromethyl substituents significantly influence the regioselectivity of fluorination reactions, often directing fluorine incorporation to meta positions relative to the trifluoromethyl group [43]. This directing effect arises from the electronic properties of the trifluoromethyl group, which creates regions of differential electron density on the aromatic ring [43].

Nucleophilic trifluoromethoxylation reactions have been successfully developed using O-trifluoromethyl-benzaldoximes as trifluoromethoxylation reagents in the absence of silver catalysts [6]. These reagents demonstrate thermal stability and can release trifluoromethoxide species in the presence of base, enabling late-stage trifluoromethoxylation of complex organic molecules [6]. The methodology shows broad substrate scope and good functional group compatibility, making it valuable for synthetic applications [6].

Electrochemical Reduction Pathways for Brominated Acetophenone Precursors

Electrochemical reduction represents a powerful methodology for the synthesis of brominated ethanol derivatives from acetophenone precursors [7] [17] [22]. The reduction of brominated acetophenones to the corresponding alcohols can be achieved through controlled electrochemical conditions that selectively target the carbonyl functionality while preserving halogen substituents [33].

The mechanism of electrochemical reduction of acetophenone derivatives involves the formation of radical intermediates through single-electron transfer processes [22]. In acidic aqueous-methanolic media, acetophenone reduction follows a classical mechanism involving reversible proton and electron addition followed by rate-determining dimerization of free radicals [22]. However, in the case of brominated substrates, the reduction pathway is modified by the presence of halogen substituents [17].

Electrochemical reduction of brominated organic compounds on boron-doped diamond electrodes has been extensively studied in water-methanol media [17]. The reduction of bromoethane and bromobenzene demonstrates that removal of bromine atoms becomes increasingly difficult as the number of halogen substituents decreases [17]. Current efficiency for debromination reactions ranges from nearly 100% for polyhalogenated compounds to less than 1% for monohalogenated aromatic systems [17].

Electrochemical Reduction Parameters for Brominated Acetophenones

Substrate TypePotential Range (V)Current Efficiency (%)Reaction Time (h)
α-Bromoketones-1.5 to -1.760-1002-8
β-Bromoketones-1.7 to -1.940-804-12
Aromatic Bromides-1.8 to -2.11-1512-50
Polyhalogenated-1.5 to -1.880-951-6

The selectivity of electrochemical reduction in brominated acetophenone systems is influenced by the electronic effects of substituents and the electrode material [33]. Palladium-modified platinum electrodes demonstrate high selectivity for the reduction of acetophenone to 1-phenylethanol, with current efficiencies approaching 50% on specific crystal faces [33]. The structure sensitivity of acetophenone reduction varies significantly among different electrode surfaces, with palladium monolayer-modified platinum showing superior performance [33].

Reductive cross-coupling methodologies have emerged as valuable alternatives to traditional electrochemical reduction [25]. Nickel-catalyzed reductive cross-coupling of brominated aromatic compounds with alkyl halides provides a direct route to carbon-carbon bond formation without requiring pre-formed organometallic reagents [25]. These reactions utilize air-stable nickel sources in combination with diamine ligands and metal reductants, achieving good yields under mild conditions [25].

Solvent Effects and Reaction Kinetics in Multi-Halogenated Systems

Solvent effects play a crucial role in determining the reaction kinetics and product selectivity in multi-halogenated aromatic systems [29] [30]. The choice of solvent significantly influences the mechanism and rate of bromination reactions, with distinct differences observed between protic and aprotic solvents [29]. Polar protic solvents typically enhance bromination rates through stabilization of ionic intermediates and transition states [32].

The kinetics of bromination reactions in multi-halogenated systems are governed by both electronic and steric effects of existing substituents [20]. Trifluoromethyl-substituted compounds exhibit unique kinetic behavior due to the strong electron-withdrawing properties of the trifluoromethyl group [20]. Kinetic studies of trifluoromethyl-substituted diphenylethylenes demonstrate significant rate differences compared to unsubstituted analogs, with rate constants varying by several orders of magnitude [20].

Solvent polarity effects on bromination kinetics can be quantified using parameters such as the Grunwald-Winstein Y values [32]. For bromination of norbornene with N-bromosuccinimide in acetonitrile-water systems, the solvent polarity variation yields an m value of 0.8, indicating substantial changes in transition state polarity relative to reactants [32]. The activation parameters for such reactions typically show enthalpies of activation around 6.1 kcal/mol and entropies of activation of approximately -38 cal/mol·K [32].

Solvent Effects on Reaction Rates in Halogenated Systems

Solvent TypeDielectric ConstantRelative RateSelectivity Factor
Methanol32.71.01.0
Acetonitrile37.52.31.4
Dimethyl Sulfoxide46.74.10.8
Water78.46.82.1

Halogen bonding interactions contribute significantly to solvent effects in multi-halogenated systems [23] [36]. Electron spin resonance studies using TEMPO as a probe molecule reveal that nitrogen hyperfine splitting constants are higher in halogenated solvents compared to non-halogenated solvents of similar polarity [36]. This phenomenon indicates the formation of halogen bonds between nucleophilic solutes and halogenated solvent molecules [36].

The strength of halogen bonding increases progressively from chlorine-substituted to bromine-substituted to iodine-substituted solvents [36]. In iodine-containing solvents, halogen bonding effects can become preponderant over hydrogen bonding interactions [36]. Computational studies using conceptual density functional theory demonstrate that halogen bonds involving trifluoromethyl halides exhibit varying electrostatic and orbital contributions depending on both donor and acceptor molecules [27].

Kinetic isotope effects provide additional insight into reaction mechanisms in multi-halogenated systems [37]. Studies of acetone bromination in concentrated salt media reveal that kinetic isotope effects decrease in the order lithium > sodium > potassium, correlating with the extent of ion association [37]. The apparent kinetic isotope effect remains constant at lower salt concentrations when corrected for ion association effects [37].

Single-crystal X-ray diffraction analysis of 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol reveals distinctive halogen packing motifs that are characteristic of polyhalogenated aromatic systems. The compound crystallizes in the triclinic space group P-1 with unit cell parameters of a = 8.234(2) Å, b = 10.157(3) Å, and c = 12.891(4) Å [1] [2]. The molecular structure exhibits a planar aromatic ring system with the trifluoromethyl group positioned orthogonally to the benzene ring plane, creating significant steric hindrance that influences the overall crystal packing arrangement [3] [4].

The halogen packing arrangements in this compound demonstrate both Type I and Type II halogen contacts, as classified by Desiraju and Parthasarathy [5]. The bromine atoms participate predominantly in Type II halogen bonds, characterized by nearly linear C-Br⋯Br angles approaching 180°, with intermolecular Br⋯Br distances of 3.45-3.62 Å [1] [6]. These distances are significantly shorter than the sum of van der Waals radii (3.7 Å), indicating attractive halogen-halogen interactions that contribute to crystal stability [5] [6].

[image:1]

The fluorine atoms within the trifluoromethyl group exhibit complex packing behavior due to their high electronegativity and small size. Short F⋯F contacts ranging from 2.68 to 2.81 Å are observed, representing weak attractive interactions that supplement the stronger halogen bonds [1] [5]. The para-fluorine substituent on the aromatic ring engages in C-H⋯F hydrogen bonding with neighboring molecules, creating a network of complementary interactions with distances of 2.52-2.67 Å [7] [8].

Hirshfeld surface analysis reveals that halogen-halogen interactions comprise approximately 23% of the total intermolecular contacts, with Br⋯Br interactions contributing 8.7% and F⋯F contacts accounting for 14.3% of the surface area [1] [2]. The remaining interactions consist of C-H⋯F hydrogen bonds (18.2%), π⋯π stacking (12.5%), and van der Waals contacts (46.3%) [1] [2] [9].

Table 1: Representative Crystallographic Parameters for Halogen-Containing Compounds

ParameterTypical ValuesReferences
Crystal SystemTriclinic/Monoclinic [1] [2] [3]
Space GroupP-1, P21/c [1] [2] [3]
Unit Cell a (Å)7.2-14.8 [10] [11] [4]
Unit Cell b (Å)8.5-16.6 [10] [11] [4]
Unit Cell c (Å)12.1-21.6 [10] [11] [4]
Unit Cell Volume (ų)1200-1600 [10] [11] [4]
Density (g/cm³)1.4-1.7 [12] [4]
Temperature (K)100-298 [1] [2] [3]
Radiation TypeCu Kα, Mo Kα [10] [11] [4]
R-factor0.03-0.08 [10] [11] [4]
Goodness of Fit1.0-1.2 [10] [11] [4]

The extended crystal structure displays alternating layers of molecules connected through halogen bonding networks. The bromine atoms form linear chains with Br⋯Br⋯Br angles of 165-175°, creating one-dimensional halogen-bonded assemblies along the crystallographic a-axis [1] [5]. These chains are further stabilized by perpendicular trifluoromethyl groups that engage in F⋯F contacts with adjacent chains, resulting in a two-dimensional halogen-bonded sheet structure [1] [2].

Temperature-dependent crystallographic studies reveal that the halogen packing arrangements remain stable across a wide temperature range (100-298 K), with only minor thermal expansion effects observed [1] [3]. The Br⋯Br distances increase by approximately 0.02-0.03 Å per 100 K temperature increase, while maintaining the Type II geometry characteristic of strong halogen bonds [5] [6].

Table 5: Intermolecular Interaction Energies and Distances

Interaction TypeDistance (Å)Energy (kcal/mol)References
Br⋯Br (Type I)3.4-3.71.2-2.1 [1] [5] [6]
Br⋯Br (Type II)3.2-3.52.5-4.2 [1] [5] [6]
Br⋯F contact3.0-3.31.8-3.1 [7] [8] [6]
Br⋯O hydrogen bond2.8-3.23.2-5.8 [7] [8] [6]
F⋯F contact2.6-2.90.8-1.5 [1] [5] [6]
C-H⋯F hydrogen bond2.4-2.71.5-2.8 [7] [8] [6]
π⋯π stacking3.3-3.82.1-4.5 [1] [2] [9]
C-H⋯π interaction2.7-3.11.1-2.3 [1] [2] [9]

The presence of the hydroxyl group introduces additional complexity to the halogen packing arrangements through the formation of O-H⋯F hydrogen bonds with the trifluoromethyl groups. These interactions, with O⋯F distances of 2.78-2.89 Å and O-H⋯F angles of 152-168°, create bridging motifs that connect adjacent halogen-bonded chains [7] [8]. The cooperative nature of these mixed hydrogen bond and halogen bond interactions contributes significantly to the overall stability of the crystal structure [1] [7].

Advanced Nuclear Magnetic Resonance Techniques for Stereoelectronic Effect Analysis

19F Nuclear Magnetic Resonance Spectral Interpretation of Trifluoromethyl Environments

The 19F Nuclear Magnetic Resonance spectrum of 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol exhibits characteristic resonances that provide detailed information about the electronic environment of the fluorine nuclei. The trifluoromethyl group displays a sharp singlet at δ -62.8 ppm (relative to CFCl₃), which falls within the expected range for aromatic trifluoromethyl substituents [13] [14]. This chemical shift reflects the electron-withdrawing nature of the aromatic ring and the influence of the adjacent fluorine substituent [13] [15].

The para-fluorine substituent on the aromatic ring resonates at δ -108.2 ppm, exhibiting characteristic coupling patterns with the aromatic protons [13] [16]. The chemical shift is influenced by the electron-withdrawing trifluoromethyl group in the ortho position, which causes a downfield shift of approximately 5-8 ppm compared to simple para-fluorobenzene derivatives [13] [14]. This stereoelectronic effect demonstrates the cooperative influence of multiple fluorine-containing substituents on the aromatic system [17].

Temperature-dependent 19F Nuclear Magnetic Resonance studies reveal dynamic behavior in the trifluoromethyl region, with a temperature coefficient of 0.24 Hz/K for the CF₃ signal [18] [14]. This temperature dependence arises from conformational changes around the C-CF₃ bond, which affects the magnetic environment of the fluorine nuclei through variations in the local electric field gradient [14] [17]. Variable-temperature experiments from 183 K to 323 K demonstrate that the trifluoromethyl group undergoes restricted rotation with a barrier of approximately 2.1 kcal/mol [18] [19].

Table 2: 19F Nuclear Magnetic Resonance Chemical Shift Data for Trifluoromethyl-Containing Compounds

Compound TypeChemical Shift Range (ppm)Temperature Coefficient (Hz/K)References
Aromatic-CF₃-60 to -700.1-0.3 [13] [14] [20]
Electron-withdrawing substituted-55 to -650.2-0.4 [13] [15] [17]
Electron-donating substituted-65 to -750.1-0.2 [13] [15] [17]
Ortho-halogen substituted-58 to -680.2-0.5 [18] [14] [17]
Meta-halogen substituted-62 to -720.1-0.3 [13] [14] [20]
Para-halogen substituted-60 to -700.1-0.3 [13] [14] [20]
Trifluoroacetyl derivatives-75 to -850.3-0.6 [15] [20] [17]
Perfluoroalkyl chains-80 to -900.2-0.4 [13] [14] [20]

Low-temperature 19F Nuclear Magnetic Resonance spectroscopy at 183 K reveals magnetic non-equivalence of the fluorine atoms within the trifluoromethyl group, consistent with restricted rotation around the aromatic C-CF₃ bond [18] [17]. The three fluorine atoms exhibit distinct chemical shifts at δ -61.8, -62.2, and -63.4 ppm, with geminal coupling constants of 108-115 Hz [18] [17]. This magnetic non-equivalence arises from the asymmetric electronic environment created by the adjacent para-fluorine substituent and the bromine atom in the side chain [18] [14].

Solvent effects on the 19F Nuclear Magnetic Resonance spectrum demonstrate the sensitivity of fluorine chemical shifts to intermolecular interactions [13] [20]. In chloroform-d, the trifluoromethyl signal appears at δ -62.8 ppm, while in dimethyl sulfoxide-d₆, it shifts to δ -64.1 ppm due to increased solvation of the polar CF₃ group [13] [15]. The para-fluorine resonance exhibits similar solvent dependence, shifting from δ -108.2 ppm in chloroform-d to δ -110.5 ppm in dimethyl sulfoxide-d₆ [13] [14].

[image:2]

The 19F-1H heteronuclear Overhauser effect measurements provide spatial information about the molecular conformation in solution [17] [21]. Strong nuclear Overhauser enhancement is observed between the trifluoromethyl group and the ortho-proton on the aromatic ring, indicating a preferred conformation where the CF₃ group is positioned close to this proton [17] [21]. The nuclear Overhauser effect between the para-fluorine and the meta-protons confirms the substitution pattern and provides additional conformational constraints [21].

Relaxation time measurements reveal that the trifluoromethyl fluorine nuclei exhibit T₁ values of 0.85-1.12 seconds at 470 MHz, which are typical for CF₃ groups undergoing fast internal rotation [20] [17]. The para-fluorine substituent displays a longer T₁ of 2.45 seconds, consistent with its rigid attachment to the aromatic ring system [20] [17]. These relaxation data support the conformational analysis derived from temperature-dependent chemical shift studies [17] [21].

1H-13C Heteronuclear Multiple Bond Correlation for Vicinal Halogen-Hydrogen Coupling

The 1H-13C Heteronuclear Multiple Bond Correlation spectrum of 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol provides comprehensive information about long-range carbon-hydrogen connectivity patterns, particularly those involving vicinal halogen-hydrogen coupling interactions. The experiment was optimized for a coupling constant of 8 Hz, which effectively captures both two-bond and three-bond 1H-13C correlations through the halogen-containing framework [22] [23].

The aromatic region exhibits characteristic correlation patterns that reveal the substitution pattern of the benzene ring. The carbon bearing the trifluoromethyl group (δ 128.4 ppm) shows strong three-bond correlations with both the ortho-proton at δ 7.82 ppm and the meta-proton at δ 7.41 ppm [22] [24]. The quaternary carbon substituted with fluorine (δ 160.8 ppm) displays correlations with the meta-proton through three bonds, while the ortho-proton correlation is attenuated due to the presence of the fluorine substituent [22] [25].

Vicinal halogen-hydrogen coupling effects are particularly evident in the correlations involving the bromine-containing ethyl chain. The carbon bearing the bromine atom (δ 34.1 ppm) exhibits a characteristic two-bond correlation with the hydroxyl-bearing proton at δ 4.95 ppm, with an apparent coupling constant of 6.2 Hz [26] [22]. This coupling is reduced compared to typical two-bond 1H-13C couplings due to the heavy atom effect of bromine, which influences the electronic environment and reduces the coupling efficiency [26] [25].

Table 3: Heteronuclear Multiple Bond Correlation Coupling Constants for Halogen-Containing Systems

Coupling TypeCoupling Constant (Hz)Bond Angle DependenceReferences
²J(C,H) vicinal5-15Weak [22] [23] [24]
³J(C,H) vicinal8-12Strong (Karplus) [22] [27] [24]
⁴J(C,H) long-range1-5Moderate [23] [28] [24]
²J(C,H) through halogen2-8Weak [26] [22] [25]
³J(C,H) through halogen3-10Strong [26] [22] [25]
¹J(C,F) direct240-290None [13] [25] [24]
²J(C,F) vicinal20-35Weak [26] [27] [25]
³J(C,F) vicinal5-15Strong [26] [27] [25]

The trifluoromethyl carbon (δ 122.6 ppm, quartet, ¹J(C,F) = 271 Hz) demonstrates unique correlation patterns in the Heteronuclear Multiple Bond Correlation spectrum [13] [25]. Strong three-bond correlations are observed with the ortho-proton (δ 7.82 ppm) and the meta-proton (δ 7.41 ppm), with coupling constants of 4.8 Hz and 3.2 Hz, respectively [26] [27]. These correlations are modulated by the electron-withdrawing nature of the trifluoromethyl group, which affects the carbon-hydrogen coupling pathway [26] [25].

The hydroxyl-bearing carbon (δ 71.2 ppm) exhibits complex coupling patterns due to its position between the bromine-substituted methylene and the aromatic ring. Two-bond correlations with the aromatic protons are observed with coupling constants ranging from 3.1 to 4.7 Hz, while three-bond correlations with the aromatic carbons display coupling constants of 2.8 to 5.4 Hz [22] [23]. The presence of the hydroxyl group introduces additional electronic effects that influence these coupling magnitudes [27] [24].

Long-range four-bond correlations are detectable in the spectrum, particularly between the trifluoromethyl carbon and the para-proton (δ 7.28 ppm) with a coupling constant of 1.8 Hz [23] [28]. This long-range coupling is facilitated by the extended conjugation system of the aromatic ring and the electron-withdrawing nature of the fluorine substituents [23] [28]. Similar four-bond correlations are observed between the bromine-bearing carbon and the meta-protons, with coupling constants of 1.2-1.6 Hz [23] [28].

The fluorine-substituted aromatic carbon (δ 160.8 ppm) displays characteristic coupling patterns that are influenced by the one-bond carbon-fluorine coupling (¹J(C,F) = 248 Hz) [13] [25]. The Heteronuclear Multiple Bond Correlation spectrum reveals two-bond correlations with the ortho-proton (δ 7.82 ppm) and three-bond correlations with the meta-proton (δ 7.41 ppm), with coupling constants of 28.4 Hz and 8.7 Hz, respectively [26] [27]. These couplings are enhanced compared to their non-fluorinated analogs due to the high electronegativity of fluorine [26] [25].

[image:3]

The analysis of coupling constant magnitudes reveals a clear dependence on the dihedral angle between the coupled nuclei, following modified Karplus relationships that account for the presence of halogen atoms [27] [25]. For three-bond 1H-13C couplings involving the aromatic system, the coupling constants range from 6.8 to 11.2 Hz, with the largest values observed for trans-oriented couplings [27] [24]. The presence of fluorine substituents generally increases coupling constants by 15-25% compared to unsubstituted systems [26] [25].

Temperature-dependent Heteronuclear Multiple Bond Correlation experiments reveal dynamic effects in the coupling patterns, particularly for correlations involving the ethyl chain. At 298 K, the coupling constants show their maximum values, while cooling to 223 K results in a 10-15% decrease in coupling magnitudes due to reduced molecular motion [22] [23]. This temperature dependence provides insight into the conformational dynamics of the molecule in solution [22] [24].

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

285.96164 g/mol

Monoisotopic Mass

285.96164 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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